[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester
Description
Molecular Formula: C₂₀H₂₃ClN₂O₂
Molecular Weight: 358.9 g/mol
CAS Number: 482577-59-3 (primary), 99464-83-2 (alternate)
Structural Features:
- A biphenyl core with a cyano (-CN) group at the 2'-position.
- An L-valine methyl ester moiety linked via an N-methyl bridge.
- A valeryl (pentanoyl) group attached to the nitrogen.
- Hydrochloride salt form enhances stability and solubility .
Role: Critical intermediate in synthesizing valsartan, a non-peptide angiotensin II receptor antagonist used to treat hypertension . The cyano group is later replaced by a tetrazole ring during synthesis to enhance receptor binding .
Properties
IUPAC Name |
methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-5-6-11-23(28)27(24(18(2)3)25(29)30-4)17-19-12-14-20(15-13-19)22-10-8-7-9-21(22)16-26/h7-10,12-15,18,24H,5-6,11,17H2,1-4H3/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQNCOFVJNHEKQ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@@H](C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801137642 | |
| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137863-90-2 | |
| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137863-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-N-(1-oxopentyl)-L-valine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-((2'-CYANO(1,1'-BIPHENYL)-4-YL)METHYL)-N-(1-OXOPENTYL)-L-VALINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X37Q93CWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester, with the CAS number 137863-90-2, is a compound notable for its potential biological activities and applications in pharmaceutical research. It has a molecular formula of C25H30N2O3 and a molecular weight of 406.5 g/mol. This compound is characterized by its structural complexity, which includes a biphenyl moiety and a valine derivative, suggesting diverse interactions with biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyanobiphenyl group may enhance its lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Antimicrobial Activity
Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, studies on related valine derivatives have shown moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method has been employed to assess the efficacy against strains such as Escherichia coli and Staphylococcus aureus .
Cytotoxicity Studies
Cytotoxicity assays, including the Brine Shrimp lethality test, have been utilized to evaluate the safety profile of this compound. Preliminary findings suggest that it may possess cytotoxic properties, which could be beneficial in cancer research or as a lead compound for developing anticancer agents.
Case Studies
- Antibacterial Properties : In a comparative study, several derivatives of valine were synthesized and tested for antibacterial activity. The results indicated that compounds with similar structural features to this compound showed promising results against multiple bacterial strains, suggesting potential therapeutic applications in treating bacterial infections .
- Antifungal Activity : In vitro studies have demonstrated that related compounds exhibit antifungal activity against strains such as Candida albicans and Aspergillus flavus. This highlights the potential for developing antifungal agents based on this compound's structure .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption characteristics. It is expected to be permeable across biological membranes due to its lipophilic nature, which is crucial for oral bioavailability.
Toxicological Profile
While specific toxicological data on this compound is limited, related compounds have undergone extensive toxicological evaluations. These studies are essential for assessing the safety of potential therapeutic applications.
Summary Table of Biological Activities
| Activity | Result | Methodology |
|---|---|---|
| Antibacterial | Moderate to significant activity | Agar-well diffusion |
| Antifungal | Active against certain fungal strains | Disc diffusion method |
| Cytotoxicity | Positive results in Brine Shrimp assay | Brine Shrimp lethality test |
| Pharmacokinetics | High absorption potential | Predicted based on lipophilicity |
Comparison with Similar Compounds
VM Series (Biphenyl Derivatives with Varied Substituents)
Compounds VM-1, VM-5, VM-6, and VM-9 () share the biphenyl backbone but differ in substituents, impacting physicochemical properties:
| Compound | Substituent | Molecular Formula | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 2'-Cyano | C₂₀H₂₃ClN₂O₂ | – | – | Cyano, valeryl, methyl ester |
| VM-1 | 2,3-Dichlorophenyl | C₂₂H₁₆Cl₂N₂O₅ | 118–120 | 74.04 | Dichloro, carboxamido, nitrate |
| VM-5 | 4-Ethylphenyl | C₂₄H₂₂N₂O₅ | 146–148 | 63.83 | Ethyl, carboxamido, nitrate |
| VM-6 | 2-Trifluoromethylphenyl | C₂₃H₁₇F₃N₂O₅ | 127–129 | 48.02 | Trifluoromethyl, nitrate |
| VM-9 | 4-Nitrophenyl | C₂₂H₁₇N₃O₇ | 160–162 | 71.08 | Nitro, carboxamido, nitrate |
Key Observations :
Tetrazole-Containing Valsartan Intermediates
Example : N-[2’-(1H-Tetrazol-5-yl)biphenyl-4-ylmethyl]-N-valeryl-(L)-valine methyl ester (CAS 137863-17-3) :
- Molecular Formula : C₂₅H₃₁N₅O₃
- Key Difference: Replaces the cyano group with a tetrazole ring, which is critical for angiotensin II receptor binding in valsartan .
- Impact: Tetrazole enhances acidity (pKa ~4.9), improving solubility and bioavailability compared to the cyano precursor .
Benzyl Ester Derivatives
Example: (S)-N-(4-Oxo-valeryl)-N-[(2'-cyano-biphenyl-4-yl)methyl]valine benzyl ester (CAS 188240-31-5) :
- Molecular Formula : C₃₁H₃₂N₂O₄
- Key Difference : Benzyl ester instead of methyl ester.
- Impact: Benzyl esters are often used as protecting groups in synthesis due to easier deprotection under hydrogenolysis .
Other Related Intermediates
- N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine benzyl ester (CAS 137863-90-2): Lacks the valeryl group, serving as an earlier-stage intermediate .
- N-Valeryl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine ethyl ester : Ethyl ester variant with tetrazole; used in valsartan production .
Pharmacological and Industrial Relevance
- Target Compound: Not biologically active itself but essential for constructing valsartan’s tetrazole moiety.
- VM Series : Primarily research compounds; nitrate groups may confer vasodilatory properties .
- Tetrazole Derivatives : Direct precursors to active pharmaceutical ingredients (APIs) like valsartan .
Table 1: Structural and Physical Properties
| Compound | Molecular Weight | Melting Point (°C) | Key Functional Group | Application |
|---|---|---|---|---|
| Target Compound | 358.9 | – | Cyano, valeryl | Valsartan intermediate |
| VM-9 | 435.39 | 160–162 | Nitro | Research compound |
| Tetrazole Derivative | 449.55 | – | Tetrazole | API precursor |
| Benzyl Ester Derivative | 496.60 | – | Benzyl ester | Synthetic intermediate |
Preparation Methods
Core Condensation Reaction with L-Valine Methyl Ester
The foundational approach involves condensing 4-bromomethyl-2'-cyanobiphenyl (Formula 2) with L-valine methyl ester (Formula 3-a) to form N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester (Formula 4). This reaction typically employs triethylamine as a base in solvents like toluene or dichloromethane at 0–50°C. However, a significant challenge is the formation of a dimeric impurity (Formula Via), where two biphenylmethyl groups substitute the amine nitrogen, reducing yield by 5–10%.
Acylation with Valeryl Chloride
The intermediate (Formula 4) undergoes acylation using valeryl chloride (Formula 5) to yield N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester (Formula 6). This step requires careful pH control (0.5–1.0) with hydrochloric acid to prevent hydrolysis. Post-reaction, the organic layer is washed with aqueous sodium bicarbonate to remove excess acid, followed by solvent evaporation under reduced pressure.
Table 1: Key Reaction Conditions for Condensation-Acylation
| Parameter | Condensation (Formula 4) | Acylation (Formula 6) |
|---|---|---|
| Solvent | Toluene | Ethyl acetate |
| Temperature | 0–25°C | 20–30°C |
| Base | Triethylamine | None |
| Reaction Time | 2–4 hours | 1–3 hours |
| Yield | 70–85% | 80–90% |
Suzuki-Miyaura Cross-Coupling Approaches
Route A: Bromination and Reductive Amination
In this pathway, 2-chlorobenzonitrile is coupled with 4-tolylboronic acid via Suzuki-Miyaura cross-coupling to form 2-cyano-4-methylbiphenyl (Formula 4). Subsequent bromination with N-bromosuccinimide (NBS) introduces a bromomethyl group, enabling reaction with L-valine methyl ester to yield Formula 4. This route achieves a 69% yield for the coupling step and 70–90% for the bromination-amination sequence.
Route B: Reductive Amination of Biaryl Aldehydes
An alternative method couples 4-bromobenzaldehyde (Formula 7) with a boronic acid derivative (Formula 6) to form a biaryl aldehyde (Formula 8). Reductive amination with L-valine methyl ester using sodium cyanoborohydride produces Formula 4. This route avoids bromination but requires stringent control over aldehyde stability.
Table 2: Comparison of Suzuki-Miyaura Routes
| Parameter | Route A | Route B |
|---|---|---|
| Key Intermediate | 2-Cyano-4-methylbiphenyl | Biaryl aldehyde |
| Critical Step | Bromination | Reductive amination |
| Yield | 70–90% | 65–75% |
| Impurity Profile | Dimeric byproducts | Oxidative byproducts |
Silylated Intermediate Strategy for Impurity Reduction
Use of N-(Trimethylsilyl)-(L)-valine Methyl Ester
To suppress dimer formation, N-(trimethylsilyl)-(L)-valine methyl ester replaces L-valine methyl ester in the condensation step. The silyl group sterically hinders secondary substitution at the amine nitrogen, reducing dimeric impurity (Formula Via) to <1%. Post-condensation, the silyl group is cleaved under mild acidic conditions (pH 5–6) to regenerate the free amine.
Solvent and Temperature Optimization
Replacing toluene with ethyl acetate improves solubility of the silylated intermediate, enabling reactions at 25–30°C without compromising yield. Post-reaction workup includes washing with 5% sodium carbonate to remove residual silanol byproducts.
One-Pot Synthesis and Impurity Control
Integrated Condensation-Acylation-Cyclization
A one-pot process condenses Formula 2 with L-valine methyl ester, followed by in situ acylation with valeryl chloride. The reaction mixture is treated with trialkyltin chloride and sodium azide to directly cyclize Formula 6 into valsartan methyl ester (Formula 1), bypassing intermediate isolation. This method reduces processing time by 40% and limits alkene impurities (Formula Vila) to <0.5%.
Purification via Aqueous Base Washing
Post-cyclization, the organic layer is washed with 10% potassium carbonate to remove unreacted azide and tin residues. Subsequent distillation under reduced pressure yields Formula 1 with >99% purity.
Cyclization Techniques and Reagent Innovations
Tributyltin Azide vs. Trimethylsilyl Azide
Traditional cyclization uses tributyltin azide , which is cost-prohibitive and generates toxic tin waste. The improved method employs trimethylsilyl azide with dibutyltin oxide , reducing reagent costs by 60% and enabling catalytic tin recycling. Cyclization proceeds at 80–90°C in tetrahydrofuran, achieving 85–90% yield.
Table 3: Cyclization Reagent Comparison
| Reagent | Tributyltin Azide | Trimethylsilyl Azide |
|---|---|---|
| Cost per kg | $1,200 | $450 |
| Reaction Temperature | 100–110°C | 80–90°C |
| Yield | 75–80% | 85–90% |
| Waste Generated | High (tin residues) | Low (silica residues) |
Q & A
Q. What formats are recommended for reporting spectroscopic data in publications?
- NMR : Report chemical shifts (δ) to two decimal places, multiplicity (s, d, t, m), and coupling constants (J in Hz). Example: H-NMR (CDCl): δ 1.02 (d, J = 6.9 Hz, 3H, CH) .
- IR : Note key absorption bands (e.g., 1742 cm for ester C=O) .
- MS : Include ionization mode and exact mass (e.g., HRMS (ESI): m/z 496.236 [M+H]) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
